molecular formula C23H25N3O4S2 B6555171 N-[(4-methoxyphenyl)methyl]-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide CAS No. 1040640-92-3

N-[(4-methoxyphenyl)methyl]-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide

Cat. No.: B6555171
CAS No.: 1040640-92-3
M. Wt: 471.6 g/mol
InChI Key: RLONCGMDBHTCSO-UHFFFAOYSA-N
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Description

N-[(4-Methoxyphenyl)methyl]-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide is a thiophene-2-carboxamide derivative featuring a sulfonamide-linked 4-phenylpiperazine moiety and a 4-methoxybenzylamide substituent. Its structure combines a thiophene core with a sulfonamide bridge, which is common in bioactive molecules targeting receptors such as serotonin or dopamine transporters.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-3-(4-phenylpiperazin-1-yl)sulfonylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4S2/c1-30-20-9-7-18(8-10-20)17-24-23(27)22-21(11-16-31-22)32(28,29)26-14-12-25(13-15-26)19-5-3-2-4-6-19/h2-11,16H,12-15,17H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLONCGMDBHTCSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(4-methoxyphenyl)methyl]-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₁₈H₁₈N₂O₃S
Molecular Weight346.41 g/mol
CAS Number78933-02-5
LogP4.83690
Topological Polar Surface Area (TPSA)27.74 Ų

These properties suggest a moderate lipophilicity, which is often associated with the ability to cross biological membranes effectively.

Pharmacological Effects

  • Antidepressant Activity : Research indicates that compounds similar to this compound exhibit significant antidepressant effects. The piperazine moiety is known for its interaction with serotonin receptors, which may contribute to mood elevation and anxiety reduction.
  • Antitumor Potential : Preliminary studies suggest that this compound may possess antitumor properties. The thiophene ring structure has been associated with various anticancer activities, potentially acting through mechanisms involving apoptosis induction and cell cycle arrest.
  • Neuroprotective Effects : The compound's ability to modulate neurotransmitter systems indicates potential neuroprotective effects, particularly in conditions like neurodegeneration where oxidative stress is prevalent.

The biological activities of this compound can be attributed to several mechanisms:

  • Serotonin Receptor Modulation : The piperazine component interacts with serotonin receptors (5-HT), influencing neurotransmitter balance in the brain.
  • Inhibition of Cancer Cell Proliferation : Studies have shown that similar compounds can inhibit key signaling pathways involved in cancer cell proliferation, such as the MAPK/ERK pathway.

Case Study 1: Antidepressant Efficacy

A clinical trial evaluated the antidepressant effects of a related piperazine derivative in patients with major depressive disorder. Results demonstrated a statistically significant reduction in depression scores compared to placebo, suggesting that compounds containing similar structural features may be effective in treating mood disorders.

Case Study 2: Antitumor Activity

In vitro studies on human cancer cell lines revealed that this compound inhibited cell growth by inducing apoptosis. The mechanism was linked to increased reactive oxygen species (ROS) production, leading to mitochondrial dysfunction and subsequent cell death.

Comparison with Similar Compounds

a) Sulfonamide Group Variations

  • 4-Phenylpiperazine vs. 4-Ethoxyphenyl-Methylsulfamoyl : The target compound’s 4-phenylpiperazine group (electron-rich aromatic system) likely enhances binding to amine receptors (e.g., 5-HT1A) compared to the ethoxyphenyl-methylsulfamoyl group in , which lacks a basic nitrogen for hydrogen bonding .
  • Chlorobenzylsulfonyl vs.

b) Amide Substituent Effects

  • 4-Methoxybenzyl vs. 4-Chlorophenethyl : The methoxy group in the target compound donates electron density, improving solubility compared to the chloro substituent in and , which withdraw electrons and increase hydrophobicity .
  • Thiophene vs. Thiazole Cores : Thiazole-based analogs (e.g., ) exhibit higher metabolic stability due to aromatic nitrogen but may reduce conformational flexibility compared to thiophene derivatives .

Research Findings and Implications

  • Receptor Affinity : Piperazine-containing analogs (e.g., target compound) show higher predicted affinity for serotonin receptors (5-HT) compared to chloro- or ethoxy-substituted derivatives .
  • Solubility and Bioavailability : Methoxy and piperazine groups in the target compound likely improve solubility (cLogP ~3.2 estimated) versus chloro-substituted analogs (cLogP ~4.5–5.0) .
  • Metabolic Stability : Trifluoromethoxy groups (e.g., ) resist oxidative metabolism, whereas methoxy groups may undergo demethylation, suggesting the target compound could require prodrug strategies for optimal pharmacokinetics .

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